Product packaging for Mutatoxanthin(Cat. No.:)

Mutatoxanthin

Cat. No.: B1230861
M. Wt: 584.9 g/mol
InChI Key: IFYMEZNJCAQUME-OMSIYMKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mutatoxanthin is a xanthophyll carotenoid studied for its significant antioxidant properties in biochemical research. It is known to exhibit potent inhibitory activity against lipid peroxidation and demonstrates a moderate capacity to quench singlet oxygen . This antioxidant function is a common characteristic of carotenoids, which act as scavengers of free radicals and help dissipate oxidative energy, thereby protecting cellular components from damage . This compound can be formed from other carotenoids, such as antheraxanthin, under acidic conditions . In nature, it has been identified as a component of the complex carotenoid profile in fruits like acerola ( Malpighia emarginata DC.) . Like other carotenoids, this compound is a lipophilic compound and may be susceptible to degradation when exposed to environmental factors such as light, heat, and oxygen . Research into carotenoids continues to grow due to their diverse roles in human health and disease prevention, positioning compounds like this compound as subjects of interest for further pharmacological and nutraceutical investigation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H56O3 B1230861 Mutatoxanthin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C40H56O3

Molecular Weight

584.9 g/mol

IUPAC Name

2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol

InChI

InChI=1S/C40H56O3/c1-28(17-13-18-30(3)21-22-35-32(5)23-33(41)25-38(35,6)7)15-11-12-16-29(2)19-14-20-31(4)36-24-37-39(8,9)26-34(42)27-40(37,10)43-36/h11-22,24,33-34,36,41-42H,23,25-27H2,1-10H3/b12-11+,17-13+,19-14+,22-21+,28-15+,29-16+,30-18+,31-20+

InChI Key

IFYMEZNJCAQUME-OMSIYMKDSA-N

SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C2C=C3C(CC(CC3(O2)C)O)(C)C)C)C

Isomeric SMILES

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C2C=C3C(CC(CC3(O2)C)O)(C)C)/C)/C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C2C=C3C(CC(CC3(O2)C)O)(C)C)C)C

Synonyms

(8R)-mutatoxanthin
(8S)-mutatoxanthin
mutatoxanthin

Origin of Product

United States

Biosynthesis and Metabolic Interconversions of Mutatoxanthin

The journey to mutatoxanthin begins with precursor carotenoids, which undergo specific chemical modifications to yield this unique compound. Understanding these initial steps is crucial to appreciating the metabolic landscape in which this compound is synthesized.

Role of Antheraxanthin (B39726) and Violaxanthin (B192666) as Key Precursors

At the heart of this compound biosynthesis lie two key epoxy-carotenoids: antheraxanthin and violaxanthin. nih.gov These molecules serve as the direct precursors, undergoing structural rearrangements to form this compound and its related compound, auroxanthin (B1253456). researchgate.net Antheraxanthin, a mono-epoxide, is the primary precursor to this compound. researchgate.netcsic.es Violaxanthin, a di-epoxide, is primarily converted to auroxanthin but its metabolic pathway is closely linked to that of antheraxanthin. researchgate.net The interconversion between violaxanthin, antheraxanthin, and zeaxanthin (B1683548), known as the violaxanthin cycle, is a vital photoprotective mechanism in photosynthetic organisms. frontiersin.orgfrontiersin.orgnih.gov This cycle, catalyzed by the enzymes violaxanthin de-epoxidase (VDE) and zeaxanthin epoxidase (ZEP), ensures the availability of these precursors for various metabolic fates, including the formation of this compound. frontiersin.orgmdpi.com

Mechanisms of Epoxide-Furanoid Rearrangement (Acid-Catalyzed and Enzyme-Mediated Routes)

The conversion of antheraxanthin to this compound involves a characteristic chemical reaction known as an epoxide-furanoid rearrangement. scielo.brarkat-usa.orgiupac.org This process can be initiated through two primary routes: acid-catalyzed and potentially enzyme-mediated pathways.

The acid-catalyzed rearrangement is a well-documented phenomenon. researchgate.netscielo.br In acidic conditions, typically below pH 5.5, the 5,6-epoxy group of antheraxanthin undergoes a rearrangement to form the more stable 5,8-furanoid oxide structure of this compound. researchgate.netcsic.es This non-enzymatic conversion is a significant factor in the formation of this compound, particularly during processes like fruit ripening and food processing where acidic environments are common. nih.govmdpi.com The reaction results in a mixture of two stereoisomers of this compound, (8R)- and (8S)-mutatoxanthin. researchgate.netresearchgate.net

While the acid-catalyzed pathway is prominent, the existence of enzyme-mediated routes for epoxide-furanoid rearrangement has been proposed. Although direct enzymatic conversion of antheraxanthin to this compound is not as clearly defined as the acid-catalyzed route, the presence of specific enzymes that handle epoxy-carotenoids in various organisms suggests a potential for controlled biological catalysis. For instance, the enzyme capsanthin-capsorubin synthase (CCS) in Capsicum species catalyzes the rearrangement of epoxy-carotenoids into keto-carotenoids, demonstrating the principle of enzymatic manipulation of these structures. nih.govmdpi.com Further research is needed to definitively identify enzymes that specifically catalyze the antheraxanthin-to-mutatoxanthin conversion under physiological conditions.

Genetic and Transcriptional Regulation of this compound Biosynthesis

The production of this compound is not merely a series of chemical reactions but is intricately controlled at the genetic and transcriptional levels. The expression of genes encoding the enzymes of the carotenoid biosynthetic pathway dictates the availability of precursors and ultimately influences the amount of this compound that can be formed. frontiersin.org

Identification and Characterization of Genes Encoding Related Enzymes

The biosynthesis of this compound is intrinsically linked to the genes of the broader carotenoid pathway. Key genes include those encoding phytoene synthase (PSY) , which catalyzes the first committed step in carotenoid biosynthesis, and the enzymes of the violaxanthin cycle, zeaxanthin epoxidase (ZEP) and violaxanthin de-epoxidase (VDE) . researchgate.netoup.complos.org

ZEP genes are responsible for the epoxidation of zeaxanthin to antheraxanthin and then to violaxanthin. mdpi.comnih.gov The activity of ZEP directly provides the antheraxanthin precursor for this compound formation.

VDE genes catalyze the reverse reaction, converting violaxanthin back to antheraxanthin and zeaxanthin. frontiersin.orgfrontiersin.orgnih.gov The balance between ZEP and VDE activity is crucial in determining the steady-state levels of antheraxanthin.

While no specific "this compound synthase" gene has been identified, the genetic regulation of these upstream enzymes is paramount.

Molecular Mechanisms Controlling Pathway Flux and Pigment Accumulation

The accumulation of this compound is a consequence of complex regulatory networks that control the expression of carotenoid biosynthetic genes. This regulation occurs at multiple levels, involving transcription factors, light signaling, and developmental programs. frontiersin.orgmdpi.com

Light is a major environmental signal that influences carotenoid biosynthesis. researchgate.net The expression of genes like VDE is often upregulated by high light to activate the photoprotective violaxanthin cycle, which in turn affects the availability of antheraxanthin. frontiersin.org

Developmental cues , such as fruit ripening, also significantly impact pigment accumulation. mdpi.com During ripening, there is often a shift in the expression of carotenoid biosynthetic genes, leading to changes in the types and amounts of carotenoids produced, including this compound. nih.gov The interplay of these regulatory mechanisms creates a dynamic system that fine-tunes the biosynthesis of this compound and other carotenoids in response to both internal and external signals.

Integration of this compound Metabolism with Xanthophyll Cycle Dynamics

The metabolism of this compound is intrinsically linked to the dynamics of the xanthophyll cycle, a critical photoprotective mechanism in photosynthetic eukaryotes. researchgate.netebi.ac.uk This cycle involves the enzymatic interconversion of three key xanthophylls—violaxanthin, antheraxanthin, and zeaxanthin—to dissipate excess light energy and prevent photo-oxidative damage. ebi.ac.ukoup.commdpi.com

The xanthophyll cycle operates within the thylakoid membranes of chloroplasts. nih.gov Under conditions of high light, the enzyme violaxanthin de-epoxidase (VDE), activated by a low pH in the thylakoid lumen, catalyzes the de-epoxidation of violaxanthin to antheraxanthin and subsequently to zeaxanthin. researchgate.netmdpi.com Zeaxanthin is the most effective of the three at quenching excess energy. mdpi.commdpi.com In low light or darkness, the enzyme zeaxanthin epoxidase (ZEP) reverses this process, converting zeaxanthin back to violaxanthin via antheraxanthin, ensuring efficient light harvesting. nih.govmdpi.com

Antheraxanthin serves as a crucial intermediate in this cycle. mdpi.commdpi.com this compound arises as a derivative of antheraxanthin, specifically through a non-enzymatic, acid-catalyzed rearrangement. csic.esiupac.org This reaction occurs when the 5,6-epoxy group of antheraxanthin is exposed to acidic conditions, leading to the formation of the more stable 5,8-epoxy furanoid ring characteristic of this compound. csic.esresearchgate.net This conversion is not considered a primary, enzymatically controlled step of the main xanthophyll cycle but rather a secondary reaction or a metabolic by-product. iupac.orgtiiips.com The acidic environment required for this transformation can be found in various biological contexts, including the thylakoid lumen under high light stress, which is also the site of VDE activity. researchgate.netresearchgate.net

The formation of this compound from antheraxanthin results in two stereoisomers: (8R)-mutatoxanthin and (8S)-mutatoxanthin. csic.esresearchgate.net Research on red paprika (Capsicum annuum) has shown that both the all-trans and 9-cis isomers of antheraxanthin can be converted into these two this compound epimers. researchgate.net

Therefore, the dynamics of the xanthophyll cycle directly influence the potential for this compound formation. Conditions that lead to an accumulation of antheraxanthin—namely, the light-induced de-epoxidation of violaxanthin—concurrently create a larger substrate pool for the acid-catalyzed conversion to this compound. oup.commdpi.com While VDE and ZEP are the primary enzymes governing the flow of compounds within the xanthophyll cycle itself, the generation of this compound is largely considered a non-enzymatic consequence of the physicochemical environment created during active photoprotection. researchgate.netresearchgate.net

Table 1: Key Research Findings on this compound and the Xanthophyll Cycle

FindingOrganism/System StudiedKey ImplicationReference
This compound is the 5,8-epoxide derivative of antheraxanthin, formed by an acid-catalyzed rearrangement of the 5,6-epoxy group.Strawberry tree (Arbutus unedo L.) fruits (via acid treatment of extract)Establishes the direct precursor-product relationship between antheraxanthin and this compound. csic.es
The xanthophyll cycle consists of the conversion of violaxanthin to antheraxanthin and zeaxanthin in high light, a process requiring low pH for the VDE enzyme.General plant physiologyHighlights the acidic conditions in the thylakoid lumen during high light, which are conducive to the non-enzymatic formation of this compound from antheraxanthin. researchgate.net
Acidic conditions (below pH 5.5) convert antheraxanthin into this compound non-enzymatically.In vitro chemical studiesDefines the specific environmental trigger for the conversion, linking it to physiological conditions during photostress. researchgate.net
The conversion of antheraxanthin to this compound yields two epimers at the C8 position, (8R) and (8S).Red paprika (Capsicum annuum)Characterizes the stereoisomeric nature of naturally occurring this compound. researchgate.net
This compound is considered a by-product of its parent structure, antheraxanthin, a member of the xanthophyll cycle.General food chemistry (e.g., rose hips, green peas)Positions this compound as a secondary compound rather than a primary functional component of the main cycle. iupac.org

Natural Occurrence and Distribution of Mutatoxanthin in Biological Systems

Presence in Photosynthetic Organisms

Mutatoxanthin is synthesized by all photosynthetic organisms, including cyanobacteria, algae, and plants. mdpi.com In these organisms, carotenoids like this compound play crucial roles in photosynthesis and protection against photo-oxidative damage. researchgate.net

This compound has been identified in various tissues of higher plants, including flowers, fruits, and leaves. mdpi.comresearchgate.net Its accumulation can vary depending on the plant species, the specific tissue, and the developmental stage of the plant. researchgate.net

In the flavedo (the colored outer peel) of citrus fruits like clementine, this compound is present along with its precursor, antheraxanthin (B39726). nih.gov Its concentration can change during the ripening process. For instance, in a study of clementine mutants with delayed color break, the levels of antheraxanthin and this compound were measured at different stages of ripeness. nih.gov Similarly, this compound has been reported in paprika (from Capsicum annuum) and the fruits of Cucurbita species. mdpi.comresearchgate.net In the case of wolfberry (Lycium barbarum), this compound constitutes about 1.4% of the total carotenoids. nih.gov

The flowers of many higher plants also contain this compound. researchgate.net It is often found alongside violaxanthin (B192666) and antheraxanthin, from which it can be formed. researchgate.net Research on plants from the Gramineae and Caryophyllaceae families has also detected the presence of this compound. bibliotekanauki.pl

The processing of plant-based foods can also influence the presence of this compound. It has been detected in vegetables and fruits that have undergone acidic processing or fermentation. csic.esscispace.com

Table 1: Occurrence of this compound in Higher Plants

Plant FamilySpeciesTissue/Organ
RutaceaeCitrus clementina (Clementine)Flavedo (peel) nih.gov
SolanaceaeCapsicum annuum (Paprika)Fruit mdpi.com
SolanaceaeLycium barbarum (Wolfberry)Fruit nih.gov
CucurbitaceaeCucurbita sp.Fruit researchgate.net
GramineaeVariousGeneral bibliotekanauki.pl
CaryophyllaceaeVariousGeneral bibliotekanauki.pl

This compound has also been identified in various species of algae. For example, it is one of the top three carotenoid pigments found in the alga Euglena rubida. nih.gov Its presence has also been noted in other Euglena species. researchgate.net Carotenoids in algae are essential for light-harvesting and protecting the cells from photooxidative damage. nih.gov

Occurrence in Higher Plants (Specific Plant Families, Tissues, and Developmental Stages)

Detection in Non-Photosynthetic Organisms and Fungi

While carotenoid biosynthesis is characteristic of photosynthetic organisms, some non-photosynthetic bacteria and fungi can also synthesize them. mdpi.comcabidigitallibrary.orgsci-hub.se Although the primary focus of most research has been on photosynthetic organisms, there is evidence of this compound in other biological systems. For instance, a study on the carotenoid content of normal and pathological tissues of the human corpus uteri detected this compound. viamedica.pl In normal uterine tissues, this compound was one of the predominant carotenoids, particularly in the secretory phase mucosa and the uterine muscle. viamedica.pl It was also detected in various pathological lesions of the corpus uteri. viamedica.pl

Intracellular Localization and Association with Subcellular Compartments

In plant cells, carotenoids are primarily located in plastids, which include chloroplasts in green tissues and chromoplasts in flowers and fruits. mdpi.comresearchgate.net In chloroplasts, carotenoids are integral components of the thylakoid membranes and the photosystems, where they participate in photosynthesis. csic.escabidigitallibrary.org The specific subcellular localization of this compound itself is not as extensively documented as that of major carotenoids like lutein (B1675518) and β-carotene. However, given that it is often found with other xanthophylls, it is likely to be located in the same subcellular compartments.

The conversion of antheraxanthin to this compound can be triggered by acidic conditions, a process that can occur non-enzymatically. researchgate.net This suggests that changes in the subcellular environment, such as pH fluctuations within plastids, could influence the formation of this compound.

The polarity of a carotenoid can affect its localization within the cell and its subcellular compartments. researchgate.net As a xanthophyll with epoxide and hydroxyl groups, this compound is more polar than carotenes, which would influence its position within membranes and its interaction with other molecules. For example, in lipid droplets within cells, more polar xanthophylls tend to be located near the surface, while less polar carotenes are found in the core. mdpi.com This differential localization can impact their accessibility and biological function.

Stereochemistry, Isomerism, and Conformational Analysis of Mutatoxanthin

Characterization of Mutatoxanthin Epimers and Diastereomers

This compound naturally exists as a mixture of epimers, which are diastereomers that differ in configuration at only one stereocenter. The primary epimers of this compound are defined by the stereochemistry at the C-8 position.

Research has successfully isolated and characterized (3S,5R,8R,3′R)-mutatoxanthin and (3S,5R,8S,3′R)-mutatoxanthin from natural sources like red spice paprika (Capsicum annuum). researchgate.net These epimers are formed through the acid-catalyzed epoxide-furanoid rearrangement of the 5,6-epoxy carotenoid, antheraxanthin (B39726). researchgate.netchromatographyonline.com During this rearrangement, the configuration at C-5 is retained. researchgate.net

The specific stereoisomer of the precursor, antheraxanthin, determines the resulting this compound epimers. researchgate.net

Naturally occurring (3S,5R,6S)-(anti)-antheraxanthin yields the two natural this compound epimers, (3S,5R,8S)- and (3S,5R,8R)-mutatoxanthin. researchgate.net

The artificial (3S,5S,6R)-(syn)-antheraxanthin produces two semisynthetic epimers: (3S,5S,8R)- and (3S,5S,8S)-mutatoxanthin. researchgate.net

Studies investigating the conversion of antheraxanthin and its 9-cis isomer under acidic conditions found that both are converted into (8R)- and (8S)-mutatoxanthin. nih.gov The formation ratio was observed to be approximately 3:2 in favor of the (8R)-epimer. researchgate.netnih.gov The separation of these diastereomers is achievable using analytical techniques such as High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase. mke.org.hu

Table 1: this compound Epimers and Their Precursors

Precursor Compound Precursor Configuration Resulting this compound Epimers Configuration
Antheraxanthin (3S,5R,6S)-(anti) (8S)-Mutatoxanthin (3S,5R,8S,3'R)
Antheraxanthin (3S,5R,6S)-(anti) (8R)-Mutatoxanthin (3S,5R,8R,3'R)
Antheraxanthin (3S,5S,6R)-(syn) (8R)-Mutatoxanthin (3S,5S,8R)

Geometric Isomerism (cis/trans) and its Implications for Molecular Stability

Like other carotenoids with an extended system of conjugated double bonds, this compound can exist as various geometric isomers (cis/trans or E/Z). The all-trans (all-E) form is generally the most stable and predominant in nature. researchgate.net However, exposure to factors such as heat, light, and acid can induce isomerization, leading to the formation of one or more cis (Z) isomers. mdpi.commdpi.com Industrial processing and storage of food products can also favor the formation of these isomers. researchgate.net

The stability of geometric isomers has been investigated using theoretical methods like density functional theory (DFT). acs.orgnih.gov These studies, which included this compound, generally confirm experimental observations that trans isomers are more stable than their corresponding cis isomers. acs.orgnih.govresearchgate.net Among the cis isomers, the 15-cis conformation is typically the least stable. researchgate.net

The introduction of a cis double bond into the polyene chain has distinct spectroscopic consequences. It causes a slight hypsochromic (blue) shift of 2-6 nm in the maximum absorption wavelength (λmax) and leads to the appearance of a characteristic "cis-peak" in the ultraviolet region (around 330-338 nm) of the absorption spectrum. researchgate.netrsc.orgcsic.es Despite these spectral shifts, theoretical studies indicate that the neutral cis and trans isomers of this compound retain the same color. acs.orgnih.gov

Spectroscopic Approaches to Elucidate Molecular Conformation and Chirality

The definitive structural elucidation of this compound, including its absolute configuration and conformation, requires a combination of modern spectroscopic techniques. rsc.org

UV-Visible (UV-Vis) Spectroscopy : This is often the initial method used as it provides key information about the carotenoid's chromophore. The rearrangement from a 5,6-epoxide (like antheraxanthin) to a 5,8-epoxy furanoid structure (this compound) shortens the conjugated polyene system, resulting in a significant hypsochromic shift of approximately 20 nm. csic.essci-hub.se The UV-Vis spectrum of this compound typically shows three distinct absorption maxima. rsc.org

Mass Spectrometry (MS) : MS and tandem MS (MS/MS) are essential for determining the molecular weight and fragmentation patterns, which aids in structural identification. nih.govresearchgate.net For this compound, the protonated molecule is observed at an m/z of 585. scielo.br The fragmentation patterns often show characteristic losses of water molecules from the hydroxyl groups. sci-hub.sescielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are powerful tools for determining the relative stereochemistry and the geometry of carbon-carbon double bonds. rsc.org Detailed 1D and 2D NMR analyses have been crucial in distinguishing between the (8R)- and (8S)-mutatoxanthin epimers by identifying subtle but consistent differences in the chemical shifts of specific protons and carbons near the chiral center. researchgate.netnih.govacs.org

Circular Dichroism (CD) Spectroscopy : This technique provides information about the absolute configuration (chirality) of the molecule. rsc.org It is particularly useful for differentiating between epimers. The CD spectra for the (8R)- and (8S)-epimers of this compound are distinctly different, allowing for their unambiguous assignment when compared to standards or related compounds of known stereochemistry. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR can detect characteristic functional groups within the molecule. For this compound, a specific band at 3074 cm⁻¹ has been assigned to the olefinic C-H bond of the furanoid ring, which is a key structural feature. researchgate.net

Table 2: Key Spectroscopic Data for this compound

Spectroscopic Technique Observation Significance
UV-Vis λmax ≈ 404-408, 425-430, 450-456 nm rsc.orgcsic.es Indicates the length and nature of the conjugated polyene chromophore.
MS [M+H]⁺ at m/z 585 scielo.br Confirms molecular weight.
NMR Distinct chemical shifts for H-8 and C-8 between epimers researchgate.netacs.org Elucidates relative stereochemistry and differentiates diastereomers.
CD Dissimilar spectra for (8R) and (8S) epimers researchgate.net Determines absolute configuration (chirality) at C-8.

| FT-IR | Band at 3074 cm⁻¹ researchgate.net | Confirms the presence of the furanoid ring. |

Advanced Analytical Methodologies for Mutatoxanthin Research

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone of mutatoxanthin analysis, enabling its separation from a myriad of other carotenoids and compounds present in natural extracts. The choice of chromatographic technique is dictated by the complexity of the sample and the specific research question.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is the most widely employed method for the analysis of this compound. researchgate.netagriculturejournals.cz This technique offers robust separation and provides characteristic UV-Visible absorption spectra, which are crucial for preliminary identification.

C30 reversed-phase columns are frequently favored for their excellent ability to separate structurally similar carotenoid isomers. scielo.brmdpi.com The elution order on a C30 column is a key diagnostic tool; for instance, this compound epimers are known to elute in close proximity to lutein (B1675518). scielo.br Gradient elution systems, often involving mixtures of methanol, methyl tert-butyl ether (MTBE), and water, are commonly used to achieve optimal separation of the complex carotenoid profiles found in sources like citrus fruits and paprika. scielo.brmdpi.comshimadzu.com

The DAD detector records the entire UV-Vis spectrum of the eluting compounds. This compound exhibits characteristic absorption maxima (λmax) typically around 408, 427-430, and 456-457 nm. csic.es This represents a hypsochromic (blue) shift of about 20 nm compared to its 5,6-epoxide precursor, antheraxanthin (B39726), which is indicative of the furanoid ring structure. csic.es The spectral fine structure, often expressed as the percentage ratio of the height of the third absorption peak to the second (%III/II), provides additional information for identification. sci-hub.se

Table 1: HPLC-DAD Parameters for this compound Analysis

Parameter Details Source(s)
Column C30 Reversed-Phase (e.g., YMC C30, 5 µm, 250 x 4.6 mm) scielo.brmdpi.com
Mobile Phase Gradient of Methanol (MeOH), Methyl tert-butyl ether (MTBE), and Water scielo.brmdpi.comshimadzu.com
Detection Diode Array Detector (DAD) agriculturejournals.czscielo.brcsic.es
Wavelengths (λmax) ~408, 430, 456 nm csic.es
Chromatogram Processing Typically at or near the λmax, e.g., 450 nm scielo.br

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) and Tandem Mass Spectrometry

For unequivocal identification, especially in complex matrices, HPLC is coupled with mass spectrometry (MS), and particularly tandem mass spectrometry (MS/MS). researchgate.netchromatographyonline.comresearchgate.net This "hyphenated" technique provides molecular weight information and fragmentation patterns, which serve as a structural fingerprint for the molecule. researchgate.netchromatographyonline.com

Atmospheric Pressure Chemical Ionization (APCI) is a commonly used soft ionization source for carotenoid analysis, as it efficiently generates protonated molecules [M+H]⁺. mdpi.comsci-hub.seseiken-site.or.jp For this compound, the protonated molecule is typically observed at a mass-to-charge ratio (m/z) of 585, corresponding to its molecular formula C₄₀H₅₆O₃. scielo.brsci-hub.se

Tandem MS (MS/MS or MS²) experiments involve selecting the precursor ion (e.g., m/z 585) and subjecting it to collision-induced dissociation (CID) to generate product ions. chromatographyonline.comresearchgate.net this compound, being a dihydroxylated carotenoid, characteristically shows fragment ions resulting from the loss of water molecules [M+H-H₂O]⁺ and [M+H-2H₂O]⁺. sci-hub.seseiken-site.or.jp Because this compound is a structural isomer of antheraxanthin, they exhibit similar mass spectral data, making chromatographic separation prior to MS analysis essential for differentiation. scielo.brresearchgate.net The combination of retention time, UV-Vis spectrum, and mass spectral data provides a high degree of confidence in the identification of this compound and its epimers. scielo.brresearchgate.net

Table 2: Key Mass Spectrometry Data for this compound

Ionization Mode Precursor Ion [M+H]⁺ (m/z) Characteristic Fragment Ions (m/z) Source(s)
APCI 585 567 [M+H-H₂O]⁺, 549 [M+H-2H₂O]⁺ scielo.brsci-hub.se

Supercritical Fluid Chromatography (SFC) for Complex Carotenoid Profiles

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative and complementary technique to HPLC for carotenoid analysis. rsc.org SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. shimadzu.com This technique can offer different selectivity compared to reversed-phase LC and is particularly advantageous for separating complex mixtures of carotenoid esters. rsc.org

The coupling of SFC with mass spectrometry (SFC-MS) provides a potent tool for analysis. shimadzu.com An online coupling of Supercritical Fluid Extraction (SFE) with SFC-MS allows for an integrated workflow from extraction to analysis. shimadzu.com This approach has been applied to the analysis of carotenoids in Capsicum cultivars, where this compound was identified. shimadzu.com The use of SFC can improve separation capabilities, and the expansion of CO₂ post-column facilitates compatibility with subsequent analytical steps, such as a second dimension of chromatography in a comprehensive (2D) setup. rsc.org

Thin-Layer Chromatography (TLC) for Initial Separations

Thin-Layer Chromatography (TLC) is a classic, cost-effective chromatographic technique that has been historically used for the initial separation and qualitative identification of carotenoids, including this compound. publish.csiro.audoaj.orgpbsociety.org.plzobodat.atresearchgate.net While it lacks the resolution and quantitative power of HPLC, TLC is valuable for preliminary screening of extracts and for preparative work to isolate compounds for further analysis. pbsociety.org.plnih.gov

In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to ascend the plate. pbsociety.org.pl Compounds separate based on their differential partitioning between the two phases. The position of the separated compound is described by its retention factor (Rf value). This compound has been identified in various natural sources, such as lichens and peatmosses, using column and thin-layer chromatography as primary separation methods. publish.csiro.audoaj.orgpbsociety.org.plresearchgate.net

Spectroscopic Elucidation of this compound Structure

While chromatographic methods are essential for separation, spectroscopic techniques are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete and unambiguous structural elucidation of carotenoids. nih.govrsc.org Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the molecular skeleton, the chemical environment of each atom, and the stereochemistry of the molecule. researchgate.net

¹H-NMR spectroscopy provides information about the number and types of protons and their connectivity, which helps to determine the geometry of the carbon-carbon double bonds. rsc.org For this compound, specific chemical shifts in the ¹H-NMR spectrum can confirm the furanoid oxide structure and distinguish between the (8'R) and (8'S) epimers. researchgate.netacs.org

¹³C-NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the molecule. researchgate.net The chemical shifts of C-6' and C-7' are particularly useful for differentiating between the C-8' epimers of related 5,8-epoxy-carotenoids. acs.org The detailed analysis of 1D and 2D NMR spectra (like HSQC and HMBC) has been used to confirm the structures of (3S,5R,8R,3′R)- and (3S,5R,8S,3′R)-mutatoxanthin isolated from red paprika. researchgate.net Researchers have successfully used NMR to analyze this compound epimers prepared from the acid-catalyzed conversion of antheraxanthin, confirming their structures in detail. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. biomedscidirect.com For a complex organic molecule like this compound, the FT-IR spectrum reveals a series of absorption bands that correspond to the vibrational frequencies of specific bonds within the structure. researchgate.net This allows for the characterization of both organic and inorganic components. biomedscidirect.com

Key functional groups that can be identified in carotenoids using FT-IR include:

O-H stretching: A broad band, typically around 3336 cm⁻¹, indicates the presence of hydroxyl groups. researchgate.net

C-H stretching: Bands in the 2800–3100 cm⁻¹ region correspond to C-H bonds in saturated (CH₂, CH₃) and unsaturated (=CH) carbons. mdpi.com

Allenic C=C=C stretching: A weak but detectable band around 1927 cm⁻¹ can indicate the presence of an allene (B1206475) group, a feature that can be difficult to identify with 1H-NMR methods. researchgate.net

C=O stretching: A band around 1715-1748 cm⁻¹ is characteristic of carbonyl groups from ketones or esters. researchgate.netmdpi.com

C=C stretching: Bands in the 1500–1550 cm⁻¹ region are strong indicators of the conjugated double bond system central to the carotenoid structure. cabidigitallibrary.org

C-O stretching: Bands around 1164 cm⁻¹ are specific to the C-O group. mdpi.com

The "fingerprint region" of the FT-IR spectrum, from 600–1500 cm⁻¹, displays a complex pattern of absorption bands that are unique to the specific molecular structure of the compound being analyzed. biomedscidirect.com FT-IR analysis of lipophilic extracts containing carotenoids has been used to qualitatively evaluate the functional groups present. mdpi.com

Table 1: Characteristic FT-IR Absorption Bands for Functional Groups in Carotenoids

Wavenumber (cm⁻¹)Functional GroupType of VibrationReference
~3336Hydroxyl (-OH)Stretching researchgate.net
2800–3100C-H (aliphatic and aromatic)Stretching mdpi.com
~1927Allene (C=C=C)Stretching researchgate.net
1715–1748Carbonyl (C=O)Stretching researchgate.netmdpi.com
1500–1550Conjugated C=CStretching cabidigitallibrary.org
~1164C-OStretching mdpi.com

UV-Visible (UV-Vis) Spectrophotometry for Chromophore Characterization

UV-Visible (UV-Vis) spectrophotometry is a fundamental technique for the characterization of carotenoids, including this compound. rsc.org The UV-Vis spectrum provides critical information about the chromophore, which is the part of the molecule responsible for absorbing light in the visible region. rsc.org In carotenoids, the chromophore consists of the system of conjugated double bonds and any functional groups conjugated with them. rsc.org

The key features of a UV-Vis spectrum for a carotenoid are:

Maximum Absorption Wavelength (λmax): The position of the main absorption bands is determined by the length and nature of the chromophore. rsc.org

Spectral Fine Structure (%III/II): The shape of the spectrum, specifically the ratio of the height of the longest-wavelength absorption peak (III) to the middle peak (II), provides information about the characteristics of the chromophore. rsc.orgsci-hub.se For example, this compound exhibits a %III/II value of 50 in ethanol. sci-hub.se

Cis-Peak Intensity (%AB/AII): The presence of a "cis-peak" in the UV region of the spectrum indicates a loss of symmetry in the electronic structure of the carotenoid, often due to the presence of a cis double bond. rsc.org

The UV-Vis spectrum is typically the first piece of analytical data examined for carotenoid identification because it is easy to obtain and interpret. rsc.org While adding a hydroxyl group or acylating it does not change the chromophore, the presence of other groups like a conjugated carbonyl can lead to a broad, bell-shaped spectrum instead of the typical trimodal absorption. rsc.orgnih.gov The solvent used can also affect the λmax values. cambridge.org

Table 2: UV-Vis Spectral Characteristics of Selected Carotenoids

CarotenoidSolvent Systemλmax (nm)Spectral Fine Structure (%III/II)Reference
This compoundEthanolNot specified50 sci-hub.se
AntheraxanthinEthanolNot specified55 sci-hub.se
AntheraxanthinAcetone(422), 448, 47529 cambridge.org
AntheraxanthinEthanol422, 444, 47254 cambridge.org
AntheraxanthinHexane420, 444, 472Not determined cambridge.org

Strategies for Analysis of Native this compound Esters (Non-Saponified Extracts)

The analysis of carotenoids is often performed on saponified extracts to remove interfering lipids and chlorophylls. notulaebotanicae.ro However, saponification hydrolyzes carotenoid esters, which can lead to the formation of artifacts and an inaccurate representation of the native carotenoid profile. notulaebotanicae.rorsc.org Therefore, analyzing non-saponified extracts is crucial for understanding the naturally occurring forms of xanthophylls like this compound. notulaebotanicae.ro

The primary challenge in analyzing native carotenoid esters is the immense structural diversity arising from the combination of different xanthophylls and fatty acids. rsc.org This complexity necessitates the use of powerful analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with photodiode array (DAD) and mass spectrometry (MS) detectors (HPLC-DAD-MS). rsc.orgrsc.org

Key strategies for analyzing native this compound esters include:

Chromatographic Separation: C30 reversed-phase columns are most commonly used for separating carotenoid esters. notulaebotanicae.ro These columns provide good separation of a large number of esters, which can be broadly categorized into free xanthophylls, monoesters, and diesters based on their elution order. csic.es

Identification: The identification of individual esters relies on a combination of data:

Chromatographic Elution Order: Less polar diesters are generally more retained than monoesters and free xanthophylls. csic.es

UV-Vis Spectrum: Provides information on the parent xanthophyll. mdpi.com

Mass Spectrum: Determines the molecular weight of the ester and, through fragmentation patterns, can help identify both the xanthophyll and the fatty acid moiety. rsc.orgmdpi.com

Advanced Techniques: For highly complex samples, two-dimensional liquid chromatography or supercritical fluid chromatography (SFC) can provide enhanced separation and more precise quantification. rsc.org Recent studies have successfully used online SFE-SFC-APCI/QqQ/MS systems to characterize native carotenoid profiles, including esters, in food matrices. mdpi.comresearchgate.net

The analysis of non-saponified extracts has revealed that in many fruits and vegetables, xanthophylls are predominantly esterified with saturated fatty acids such as lauric, myristic, and palmitic acids. csic.esmdpi.com

Quantitative Determination Methodologies in Biological Matrices

The quantitative determination of this compound and other carotenoids in biological matrices requires robust and validated analytical methods to ensure accuracy and reliability. mdpi.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with DAD and/or MS detectors are the methods of choice for both identification and quantification. mdpi.comresearchgate.net

The general workflow for quantitative analysis involves:

Extraction: Efficient extraction from the matrix is critical. A combination of solvents, such as hexane, dichloromethane, ethanol, and water, may be used to achieve high extraction efficiency from complex plant matrices. mdpi.com

Saponification (Optional but common): To simplify the chromatogram and quantify total xanthophyll content, a saponification step is often employed to hydrolyze esters. mdpi.com Optimized saponification procedures, such as the addition of a phosphate (B84403) buffer to prevent micelle formation, can minimize carotenoid loss. mdpi.com

Chromatographic Separation and Detection: The extract is analyzed by HPLC or UHPLC, typically with a C18 or C30 column. mdpi.comresearchgate.net Carotenoids are monitored at a specific wavelength, commonly 450 nm, using a DAD detector. mdpi.com

Quantification: Quantification is typically performed using external calibration curves of authentic standards. mdpi.com The peak area from the DAD chromatogram is proportional to the concentration of the analyte. researchgate.net Due to the commercial unavailability of many carotenoid standards, the quantification of certain carotenoids may be based on the calibration curve of a structurally similar compound, such as lutein or β-carotene.

Method Validation: The analytical method must be validated to ensure its accuracy, precision, and sensitivity. This includes determining the limit of detection (LOD), limit of quantification (LOQ), and assessing the matrix effect. mdpi.com

For quantitative analysis, it is crucial to handle samples carefully to prevent degradation of carotenoids, which are sensitive to light, heat, and oxidation. researchgate.net This includes working in the dark or under subdued light and at low temperatures when possible.

Biological Functions and Physiological Roles of Mutatoxanthin in Natural Systems

Contribution to Photoprotective Mechanisms in Plants and Algae

In photosynthetic organisms, carotenoids are indispensable for survival, providing crucial protection against the potentially damaging effects of light. scispace.com Mutatoxanthin, as a member of the xanthophyll family, is involved in these protective strategies.

Plants have evolved complex mechanisms to cope with abiotic stresses, including high light levels and temperature variations, and carotenoid composition is often modulated in response. techscience.com High light stress triggers an increase in the pool size of de-epoxidized xanthophylls like antheraxanthin (B39726) and zeaxanthin (B1683548), which enhance the capacity for thermal energy dissipation. techscience.com Given that this compound is a derivative of antheraxanthin, its presence may be associated with the plant's response to such light-induced stress. tandfonline.comunit.no For instance, studies on tomato plants have shown that the relative concentrations of xanthophyll cycle carotenoids, including antheraxanthin, increase in unripe fruits under water deficit conditions, a form of abiotic stress. While direct studies on this compound's role in temperature stress are scarce, the involvement of its precursor in general stress responses suggests a potential secondary role. mdpi.com

Role in Non-Photochemical Quenching (NPQ) and Energy Dissipation

Biochemical Activities in In Vitro and Non-Human In Vivo Systems

In controlled laboratory settings, this compound has been shown to possess significant biochemical properties, primarily as a potent antioxidant.

This compound is recognized for its antioxidant capabilities, which involve neutralizing harmful free radicals and reactive oxygen species (ROS). cymitquimica.comhmdb.ca Both of its stereoisomers, (8R)-mutatoxanthin and (8S)-mutatoxanthin, have been found to exhibit high antioxidant activity. nih.govresearchgate.net This activity is attributed to the long polyene chain characteristic of carotenoids, which allows them to effectively quench singlet oxygen and scavenge other ROS, thus preventing cellular damage. cabidigitallibrary.orgmdpi.com Theoretical calculations support this, predicting that this compound can donate an electron to neutralize highly damaging radicals like the hydroxyl radical (•OH). acs.orgnih.gov This radical-scavenging mechanism is a key aspect of its protective function. mdpi.com

Table 1: Antioxidant Activities of this compound and Related Carotenoids

CompoundAntioxidant Activity TypeObservationReference
(8R)-mutatoxanthinHigh Antioxidant ActivityDemonstrated potent activity in vitro. nih.govresearchgate.net
(8S)-mutatoxanthinHigh Antioxidant ActivityDemonstrated potent activity in vitro. nih.govresearchgate.net
This compoundRadical ScavengingPredicted to transfer an electron to •OH radicals. acs.orgnih.gov
AntheraxanthinHigh Antioxidant ActivityPrecursor to this compound, also shows potent activity. nih.govresearchgate.net

One of the most critical roles of antioxidants in biological systems is the prevention of lipid peroxidation, a process where free radicals damage lipids within cell membranes, leading to loss of membrane integrity and cell death. google.com Research has specifically highlighted that both (8R)- and (8S)-mutatoxanthin possess potent inhibitory effects against lipid peroxidation. nih.govresearchgate.net Carotenoids can terminate the lipid peroxidation chain reaction by acting as chain-breaking antioxidants. researchgate.net They can donate a hydrogen atom to a lipid peroxyl radical, thus stabilizing it and stopping the propagation of damage through the membrane. researchgate.net This protective mechanism is vital for maintaining cellular health under conditions of oxidative stress.

Table 2: Research Findings on Lipid Peroxidation Inhibition

Compound(s)System StudiedKey FindingReference
(8R)-mutatoxanthin, (8S)-mutatoxanthinIn vitro assayBoth isomers showed potent inhibitory activity against lipid peroxidation. nih.govresearchgate.net
AntheraxanthinIn vitro assayThe precursor to this compound also exhibited strong lipid peroxidation-inhibitory activity. researchgate.net
Carotenoids (general)Liposome systemsAct as chain-breaking antioxidants by donating a hydrogen atom to PUFA radicals. researchgate.net

Antioxidant Properties and Radical Scavenging Mechanisms

Ecological Significance and Pigmentation Roles (e.g., Plant-Pollinator Interactions)

The accumulation of carotenoids in various plant tissues, such as flowers and fruits, results in a spectrum of colors from yellow to red. These colors are not merely aesthetic but serve important ecological functions, primarily in mediating interactions with other organisms. researchgate.netacs.org this compound, being a yellow xanthophyll, contributes to this coloration. It has been identified in the petals of flowers, where along with other carotenoids like its precursor antheraxanthin, it helps create the specific hues that attract pollinators. researchgate.net Furthermore, the carotenoid profile, which can include this compound, changes during leaf senescence, contributing to the characteristic autumn leaf colors. jst.go.jp These visual signals are crucial for processes like pollination and seed dispersal, which are fundamental for plant reproduction and survival. researchgate.net

Synthetic Biology and Biotechnological Approaches for Mutatoxanthin Production

Chemical and Semisynthetic Production Routes from Precursors

Mutatoxanthin is a furanoid carotenoid that is not typically synthesized directly but is formed from the rearrangement of its 5,6-epoxy precursor, antheraxanthin (B39726). iupac.org This conversion can be achieved under mildly acidic conditions. iupac.orgresearchgate.net This process, known as an epoxide-furanoid rearrangement, is a key route for the semisynthetic production of this compound.

The synthesis starts with precursors that can be converted into antheraxanthin. For example, a mixture of violaxanthin (B192666) and antheraxanthin can be generated from the epoxidation of zeaxanthin (B1683548). iupac.org Subsequent acid treatment of the antheraxanthin fraction yields this compound. iupac.org During this rearrangement, two stereoisomers of the 5,8-epoxide are formed. The configuration at the C(5) carbon remains unchanged from the precursor. researchgate.net For instance, the naturally occurring (3S,5R,6S)-antheraxanthin produces two this compound epimers: (3S,5R,8S)-mutatoxanthin and (3S,5R,8R)-mutatoxanthin. researchgate.net Studies have shown that acid treatment of antheraxanthin can yield (8R)- and (8S)-mutatoxanthin isomers in an approximate 3:2 ratio. researchgate.net

Semisynthetic routes have also been explored starting from artificial precursors. The (3S,5S,6R)-(syn)-antheraxanthin epimer, which is not naturally occurring, can be used to produce two different semisynthetic this compound epimers with (3S,5S,8R) and (3S,5S,8S) configurations. researchgate.net

Metabolic Engineering and Pathway Reconstruction in Heterologous Microbial Hosts

Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae offers a powerful platform for producing carotenoids. tiiips.comscience.gov While direct fermentative production of this compound is not the primary goal, these systems are engineered to produce its direct precursor, antheraxanthin. This compound can then be generated as a non-enzymatic by-product during extraction or through subsequent processing. biorxiv.org The success of these strategies depends on the host organism, the specific enzymes chosen, and the optimization of their expression levels. science.gov

The biosynthesis of this compound's precursors begins with the central isoprenoid pathway, which produces isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). csic.esijghc.com Through metabolic engineering, a series of heterologous genes are introduced into the microbial host to construct the specific carotenoid pathway.

The key steps involve:

Upstream Pathway Enhancement : Boosting the supply of the universal C5 precursors, IPP and DMAPP, from the host's central metabolism. csic.es

Core Carotenoid Synthesis : Introducing genes for the synthesis of lycopene (B16060), the common precursor for many cyclic carotenoids. This typically includes genes like crtE (GGPP synthase), crtB (phytoene synthase), and crtI (phytoene desaturase). scispace.com

Cyclization and Hydroxylation : Expressing lycopene β-cyclase (crtY) to produce β-carotene, followed by β-carotene 3-hydroxylase (crtZ) to yield zeaxanthin. researchgate.netscispace.com

Epoxidation : The final enzymatic step is the conversion of zeaxanthin to antheraxanthin and subsequently violaxanthin, catalyzed by zeaxanthin epoxidase (ZEP). nih.govresearchgate.net

A significant challenge is balancing the expression of these enzymes to prevent the accumulation of intermediates and maximize the flux towards the desired product. researchgate.netbiorxiv.org For example, insufficient expression of zeaxanthin epoxidase (ZEP) can lead to a buildup of zeaxanthin. biorxiv.org Researchers use strategies like promoter engineering, where promoters of varying strengths are tested to fine-tune the expression level of each gene in the pathway. researchgate.netbiorxiv.org In one study, constructing a plasmid with a strong Ptac/lacI promoter resulted in a relatively high accumulation of violaxanthin in E. coli, with this compound also being detected as a non-enzymatic product. biorxiv.org

Improving the yield of carotenoids in microbial hosts requires a combination of strain development and optimizing fermentation conditions. Genetic engineering tools are crucial for modulating microbial strains to enhance the production of desired compounds. researchgate.netnih.gov

For carotenoid production, chassis strains are often developed to channel metabolic flux efficiently towards the target product. For instance, a chassis strain of E. coli was optimized by adjusting the expression of crtY and crtZ to produce zeaxanthin without accumulating earlier intermediates like lycopene and β-carotene. researchgate.net This optimized strain then served as a robust host for the subsequent expression of zeaxanthin epoxidase to produce violaxanthin, the precursor to this compound. researchgate.net

Genetic Manipulation and Enzyme Expression Optimization

Characterization and Production of this compound Derivatives and Analogs

The primary derivatives of this compound are its stereoisomers (epimers) and esters. As discussed, the acid-catalyzed rearrangement of antheraxanthin naturally produces (8R)- and (8S)-mutatoxanthin epimers. researchgate.net

Xanthophylls, including this compound, can also be found esterified with fatty acids. shimadzu.comnotulaebotanicae.ro This esterification increases their lipophilicity and stability. scispace.comnotulaebotanicae.ro Analysis of various natural sources has identified this compound esters. For example, this compound-laureate (an ester with lauric acid, C12:0) has been detected in Capsicum cultivars. shimadzu.com this compound isomer esters with capric acid (C10:0) and lauric acid (C12:0) have also been reported. notulaebotanicae.ro These esterified forms are important to characterize as they represent the native composition in many food matrices. researchgate.net

The characterization of these derivatives and analogs relies on advanced analytical techniques. High-performance liquid chromatography (HPLC) is widely used for separation, often coupled with diode-array detection (DAD) for preliminary identification based on UV-Vis spectra. researchgate.netshimadzu.com Mass spectrometry (MS) provides definitive structural information, including molecular weight and fragmentation patterns, which is crucial for identifying specific epimers and esterified fatty acids. researchgate.netresearchgate.net Additionally, spectroscopic methods like Fourier-transform infrared (FT-IR) spectroscopy can help identify characteristic functional groups, aiding in the structural elucidation of these carotenoid derivatives. researchgate.net

Emerging Research Avenues and Future Directions in Mutatoxanthin Studies

Identification of Novel Biosynthetic Enzymes and Regulatory Components

The precise biosynthetic pathway of mutatoxanthin remains an area of active investigation. It is widely understood that this compound is a 5,8-epoxide derivative formed from the acid-catalyzed or potentially enzymatic rearrangement of a 5,6-epoxy-β-ring, such as that found in antheraxanthin (B39726). researchgate.net Research indicates that under acidic conditions, antheraxanthin can convert into its (8'R)- and (8'S)-mutatoxanthin epimers. researchgate.netresearchgate.net However, the existence and identity of a specific "this compound synthase" enzyme is not yet confirmed, and its formation is often considered a non-enzymatic reaction in many contexts. biorxiv.orgbiorxiv.org

Future research is focused on clarifying whether this conversion is purely a chemical event under specific physiological conditions (e.g., low pH in a cellular compartment) or if it is facilitated by one or more dedicated enzymes. researchgate.net The primary research thrust involves the comprehensive characterization of enzymes responsible for producing its direct precursors. Understanding the regulation of these upstream enzymes is critical for controlling the availability of substrate for this compound formation.

Key enzymatic steps leading to this compound's precursors are well-established in the general carotenoid biosynthetic pathway. wikipedia.orguab.cat Identifying the regulatory factors that control the expression of genes encoding these enzymes is a priority. frontiersin.orgmdpi.com Phytohormones like abscisic acid and environmental factors such as light intensity and stress can modulate the expression of these genes, thereby influencing the pool of precursors available for this compound synthesis. wikipedia.orgmdpi.com

Table 1: Key Enzymes in the Biosynthetic Pathway of this compound Precursors

Enzyme NameAbbreviationGene ExampleFunction in the Pathway
Phytoene SynthasePSYPSYCatalyzes the first committed step, converting Geranylgeranyl pyrophosphate (GGPP) into phytoene. wikipedia.org
Phytoene DesaturasePDSPDSIntroduces double bonds into phytoene, a critical step towards lycopene (B16060) formation. wikipedia.org
Lycopene β-cyclaseLCYBLCYBCatalyzes the cyclization of the ends of the lycopene molecule to form β-carotene. mdpi.com
β-carotene hydroxylaseBCHBCHAdds hydroxyl groups to the β-rings of β-carotene to produce zeaxanthin (B1683548). uab.cat
Zeaxanthin EpoxidaseZEPZEPCatalyzes the epoxidation of zeaxanthin to antheraxanthin and subsequently to violaxanthin (B192666). researchgate.netmdpi.com Antheraxanthin is the direct precursor to this compound.

Advanced Structural Biology and Computational Modeling of this compound Interactions

While the chemical structure of this compound is known, its interactions with proteins and other biological molecules at a three-dimensional level are largely unexplored. This represents a significant future research direction. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), could be employed to resolve the structure of this compound when bound to proteins. Such proteins might include carotenoid-binding proteins or enzymes for which it acts as a substrate or regulator.

Computational modeling offers a powerful, complementary approach to investigate these interactions in silico. nih.gov Future studies are expected to utilize methods such as:

Molecular Docking: To predict the preferred binding orientation of this compound within the active site of enzymes or the binding pockets of carrier proteins. This can help hypothesize its biological function and the key amino acid residues involved in the interaction.

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of this compound within a protein or lipid membrane over time. acs.org These simulations can reveal how the compound affects protein conformation, stability, and the fluidity of biological membranes. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM): To model chemical reactions, such as the potential enzymatic conversion of antheraxanthin to this compound, with high accuracy. This could help elucidate the reaction mechanism and determine whether it is energetically favorable.

Density Functional Theory (DFT): This method has been used to study the relative stability of different carotenoid isomers and can be applied to understand the electronic properties of this compound that contribute to its antioxidant capabilities. researchgate.net

These computational approaches, validated by experimental data, will be instrumental in building a molecular-level understanding of how this compound performs its functions within the cell. nih.govacs.org

Broader Exploration of Ecological and Evolutionary Roles Across Diverse Organisms

This compound has been identified in a variety of organisms, including plants like chili peppers (Capsicum annuum) and wolfberry (Lycium chinense), as well as in aquatic animals. nih.govresearchgate.netresearchgate.net Its presence across different taxa suggests it may fulfill important ecological and evolutionary roles. Carotenoids in general are crucial for photosynthesis, photoprotection, and as signaling molecules. cabidigitallibrary.orgcsic.es

Emerging research aims to understand the specific pressures that lead to this compound accumulation. Its formation from antheraxanthin, an intermediate in the photoprotective xanthophyll cycle, is particularly noteworthy. uab.catmdpi.com This cycle helps plants dissipate excess light energy. The conversion to this compound could represent an alternative metabolic route or a consequence of stress conditions like photo-oxidative stress or low pH, which might favor the rearrangement of the 5,6-epoxy ring. researchgate.net

Future ecological studies will likely investigate the correlation between specific environmental stressors (e.g., high light, drought, extreme temperatures) and this compound levels in various species. This could reveal whether its production is an adaptive trait for survival in certain environments. From an evolutionary perspective, tracing the presence and regulation of this compound and its precursor pathways across different plant and animal lineages could provide insights into how organisms have evolved diverse biochemical strategies to cope with environmental challenges and oxidative stress. cymitquimica.com

Development of Integrated Multi-Omics Approaches for Comprehensive Pathway Analysis

To unravel the complexity of this compound biosynthesis and its regulation, future research will increasingly rely on integrated multi-omics approaches. agronomyjournals.com This strategy combines data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of the biological system. researchgate.netnih.gov This systems biology approach is essential for identifying all the components and regulatory networks involved in the production of a specific metabolite. researchgate.nettandfonline.com

Transcriptomics (RNA-Seq): This technique identifies and quantifies all the gene transcripts in a cell under specific conditions. It can reveal which biosynthetic genes (e.g., ZEP, BCH) are up- or down-regulated in response to stimuli that trigger this compound production. frontiersin.org

Proteomics: This involves the large-scale study of proteins, including their expression levels and post-translational modifications. Proteomics can confirm that the enzymes identified at the transcript level are indeed being produced and are active. mdpi.com

Metabolomics: This is the comprehensive analysis of all metabolites within a biological sample. It allows for the precise quantification of this compound, its precursors (like zeaxanthin and antheraxanthin), and other related carotenoids, providing a direct readout of the metabolic state. nih.govmdpi.com

By integrating these datasets, researchers can build comprehensive models of the carotenoid metabolic network. agronomyjournals.com For example, a study might correlate the high expression of the ZEP gene (transcriptomics) with increased levels of the ZEP enzyme (proteomics) and a subsequent accumulation of antheraxanthin and this compound (metabolomics). This integrated analysis is powerful for identifying rate-limiting steps, discovering new regulatory genes, and understanding how different metabolic pathways are interconnected. frontiersin.orgnih.gov Such approaches have been successfully applied to study carotenoid biosynthesis in various species and represent the future for fully elucidating the role and regulation of this compound. researchgate.netmdpi.com

Table 2: Application of Multi-Omics Technologies in this compound Research

Omics TechnologyApplication to this compound ResearchPotential Insights
Transcriptomics Quantifying mRNA levels of carotenoid biosynthetic genes (PSY, PDS, ZEP, etc.) under different conditions.Identification of genes and transcription factors that regulate the pool of this compound precursors. frontiersin.org
Proteomics Identifying and quantifying the enzymes involved in the precursor pathway.Confirmation of enzyme expression and identification of post-translational modifications that may regulate activity. mdpi.com
Metabolomics Directly measuring the concentrations of this compound, antheraxanthin, zeaxanthin, and other carotenoids.Determining the metabolic flux and identifying correlations between different carotenoids in the pathway. nih.govmdpi.com
Integrative Analysis Combining all three datasets to build a systems-level model of the pathway.A comprehensive understanding of the gene-to-protein-to-metabolite cascade, revealing complex regulatory networks. agronomyjournals.comnih.gov

Q & A

Q. What experimental methods are recommended for structural characterization of mutatoxanthin in plant-derived matrices?

this compound, a 5-8-epoxide carotenoid, can be structurally characterized using high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy to identify absorption maxima specific to epoxy-xanthophylls. Nuclear magnetic resonance (NMR) is critical for confirming the position of epoxide groups and isomerization patterns, while mass spectrometry (MS) validates molecular weight and fragmentation pathways. For instance, in citrus juices, organic acids induce structural transformation from 5,6-epoxide precursors, necessitating controlled pH conditions during extraction to preserve integrity .

Q. How can this compound be isolated and quantified from complex biological samples?

Isolation protocols typically involve solvent extraction (e.g., acetone or ethanol) followed by solid-phase extraction (SPE) to remove interfering lipids. Quantification via HPLC with diode-array detection (DAD) is standard, using reference standards for calibration. Column selection (e.g., C30 reversed-phase) is crucial to resolve this compound from co-eluting carotenoids like luteoxanthin. Method validation should include recovery rates and limits of detection, particularly in matrices with high acidity, which may accelerate epoxide degradation .

Advanced Research Questions

Q. How do conflicting findings on this compound’s bioavailability in human studies arise, and how can they be resolved?

Discrepancies often stem from differences in study design: in vitro models (e.g., Caco-2 cells) may overestimate absorption due to simplified gut conditions, whereas in vivo trials face variability in host metabolism and microbiota interactions. To reconcile contradictions, researchers should employ dual isotopic labeling (¹³C/²H) to track this compound uptake and degradation in human cohorts, paired with controlled diets to isolate confounding factors like fat content, which modulates carotenoid solubility .

Q. What methodological frameworks are optimal for investigating this compound’s antioxidant mechanisms under oxidative stress?

Experimental designs should integrate in vitro models (e.g., HepG2 cells stressed with H₂O₂) to measure reactive oxygen species (ROS) scavenging via fluorescent probes (e.g., DCFH-DA). Comparative assays with other epoxy-xanthophylls (e.g., violaxanthin) can clarify structure-activity relationships. For in vivo validation, transgenic Caenorhabditis elegans models with redox-sensitive GFP reporters provide real-time oxidative stress quantification. Ensure protocols specify oxygen tension and light exposure, as these factors influence epoxy-carotenoid stability .

Q. How should researchers address variability in this compound stability across different storage and processing conditions?

Stability studies must control pH (epoxide degradation accelerates below pH 4), temperature (cold storage at -80°C minimizes isomerization), and light exposure (amber vials prevent photodegradation). Accelerated stability testing (e.g., 40°C/75% relative humidity) paired with kinetic modeling (Arrhenius plots) predicts shelf-life. Conflicting data often arise from unaccounted matrix effects; for example, citrus pectin may stabilize this compound via hydrophobic interactions, a factor requiring empirical validation in each food system .

Methodological Guidelines for Addressing Data Contradictions

  • Reproducibility : Adhere to reporting standards (e.g., MIAME for omics data) and share raw chromatograms/spectra in supplemental materials to enable independent validation .
  • Conflict Resolution : Apply triangulation by combining HPLC, NMR, and bioassays to confirm identity and bioactivity. For bioavailability disputes, cross-validate findings using both portal vein sampling (direct absorption) and fecal excretion analysis .
  • Statistical Rigor : Use multivariate analysis (e.g., PCA) to disentangle matrix effects from intrinsic this compound properties in stability studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.